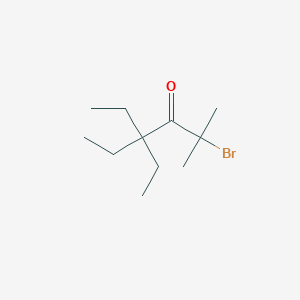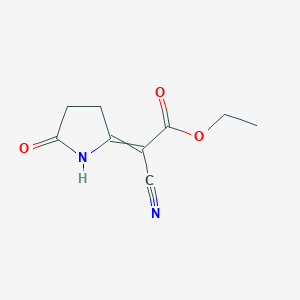
4-Prop-1-enyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Prop-1-enyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with a prop-1-enyl substituent at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products:
Oxidation: Oxetanones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxetanes.
Wissenschaftliche Forschungsanwendungen
4-Prop-1-enyloxetan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Oxetane: A four-membered cyclic ether with similar reactivity but lacking the prop-1-enyl substituent.
2-Methyleneoxetane: A derivative with a methylene group at the 2-position, exhibiting different reactivity patterns.
Uniqueness: 4-Prop-1-enyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-enyl group enhances its reactivity and potential for diverse applications compared to other oxetane derivatives .
Eigenschaften
CAS-Nummer |
63450-11-3 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
4-prop-1-enyloxetan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
JYGDLXCKZZOZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1CC(=O)O1 |
Verwandte CAS-Nummern |
63450-12-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
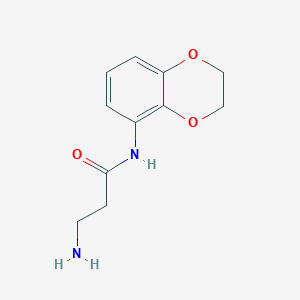
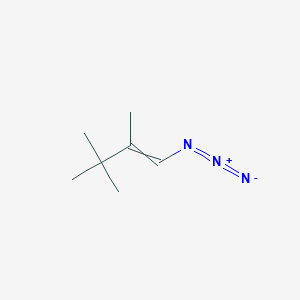
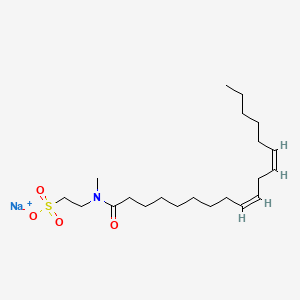
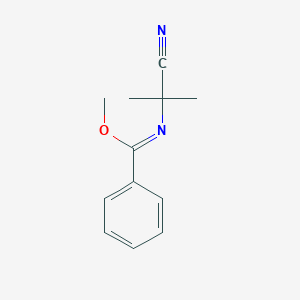
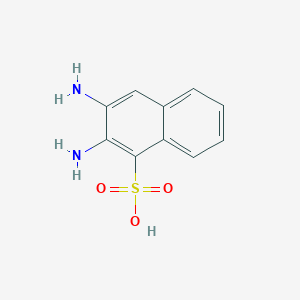

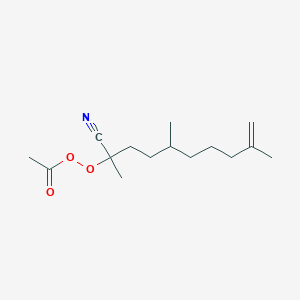

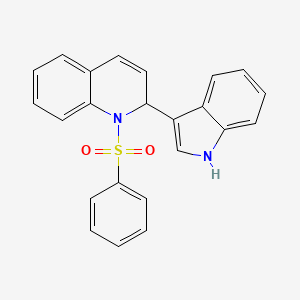
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
